1-(4-Methylphenyl)bicyclo[2.2.1]heptane
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Overview
Description
1-(4-Methylphenyl)bicyclo[2.2.1]heptane is a compound belonging to the bicyclo[2.2.1]heptane family, characterized by its unique bicyclic structure. This compound is notable for its stability and distinctive chemical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methylphenyl)bicyclo[2.2.1]heptane typically involves a series of organic reactions. One common method is the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Diels-Alder reactions using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction is typically carried out under controlled temperature and pressure conditions to optimize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methylphenyl)bicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using halogens or other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1-(4-Methylphenyl)bicyclo[2.2.1]heptane has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(4-Methylphenyl)bicyclo[2.2.1]heptane involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Bicyclo[2.2.1]heptane: A parent compound with a similar bicyclic structure but without the 4-methylphenyl group.
2-Methylbicyclo[2.2.1]heptane: A derivative with a methyl group at a different position.
Bicyclo[2.2.1]heptane, 2-methyl-3-methylene-2-(4-methyl-3-pentenyl): Another derivative with additional functional groups.
Uniqueness: 1-(4-Methylphenyl)bicyclo[221]heptane is unique due to the presence of the 4-methylphenyl group, which imparts distinct chemical and physical properties
Properties
CAS No. |
61192-22-1 |
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Molecular Formula |
C14H18 |
Molecular Weight |
186.29 g/mol |
IUPAC Name |
1-(4-methylphenyl)bicyclo[2.2.1]heptane |
InChI |
InChI=1S/C14H18/c1-11-2-4-13(5-3-11)14-8-6-12(10-14)7-9-14/h2-5,12H,6-10H2,1H3 |
InChI Key |
YUOMKSZQTLSRKE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C23CCC(C2)CC3 |
Origin of Product |
United States |
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